

discovery and history of 1,4-Dioxaspiro[4.5]decane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decane

Cat. No.: B092805

[Get Quote](#)

An In-depth Technical Guide to **1,4-Dioxaspiro[4.5]decane**: Synthesis, Properties, and Historical Context

Introduction

1,4-Dioxaspiro[4.5]decane and its derivatives are significant compounds in organic synthesis and medicinal chemistry. The core structure, often referred to as cyclohexanone ethylene ketal, serves as a crucial protecting group for the carbonyl functionality of cyclohexanone. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and key experimental protocols related to **1,4-Dioxaspiro[4.5]decane** and its pivotal precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The information is tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The discovery of **1,4-Dioxaspiro[4.5]decane** is intrinsically linked to the development of ketals as protecting groups for ketones in organic synthesis. The acid-catalyzed reaction of a ketone with a diol, such as ethylene glycol, to form a cyclic acetal is a fundamental transformation that allows for the temporary masking of the ketone's reactivity.^{[1][2]} This strategy enables chemists to perform reactions on other parts of a multifunctional molecule without affecting the carbonyl group.^[1] While a singular "discovery" paper for this specific spiro compound is not prominent in the historical literature, its synthesis is a classic example of this widely applied protective group chemistry.

The derivative, 1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is an exceptionally useful bifunctional synthetic intermediate.^{[3][4]} It has been extensively used in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides.^[4] Its utility lies in the presence of both a protected ketone and a free ketone within the same molecule, allowing for selective chemical transformations. This compound is a key building block in the preparation of potent analgesic compounds and in the synthesis of tritium-labeled probes for studying the dopamine reuptake complex.^{[3][5]}

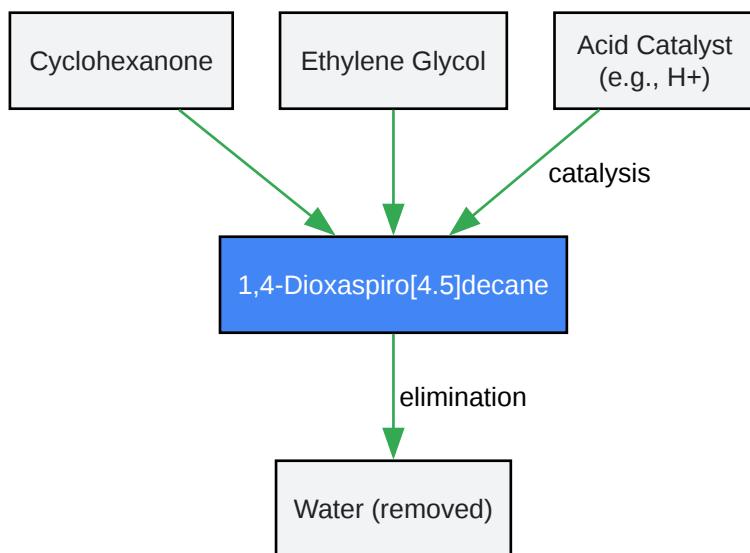
Physicochemical Properties

The physical and chemical properties of **1,4-Dioxaspiro[4.5]decan-8-one** and its key derivative, 1,4-Dioxaspiro[4.5]decan-8-one, are summarized below. This data is essential for their handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of **1,4-Dioxaspiro[4.5]decan-8-one** (CAS: 177-10-6)

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O ₂	[6][7]
Molecular Weight	142.20 g/mol	[6][8]
Boiling Point	184°C at 760 mmHg	[6]
73°C at 16 mmHg	[9]	
Density	1.02 g/mL	[9]
Refractive Index	1.459	[9]
IUPAC Name	1,4-dioxaspiro[4.5]decan-8-one	[8]
Synonyms	Cyclohexanone ethylene ketal, Cyclohexanone ethylene acetal	[8][10]

Table 2: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8)


Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₃	[11]
Molecular Weight	156.18 g/mol	[11]
Melting Point	70-73°C	[3] [5]
74-76°C	[11]	
Boiling Point	268.3°C at 760 mmHg	[3]
112°C	[5]	
Appearance	White to Off-white crystalline powder	[3] [11]
Solubility	Soluble in chloroform and methanol	[3] [5]
IUPAC Name	1,4-dioxaspiro[4.5]decan-8-one	[11]
Synonyms	1,4-Cyclohexanedione monoethylene ketal	[3] [11]

Synthesis and Experimental Protocols

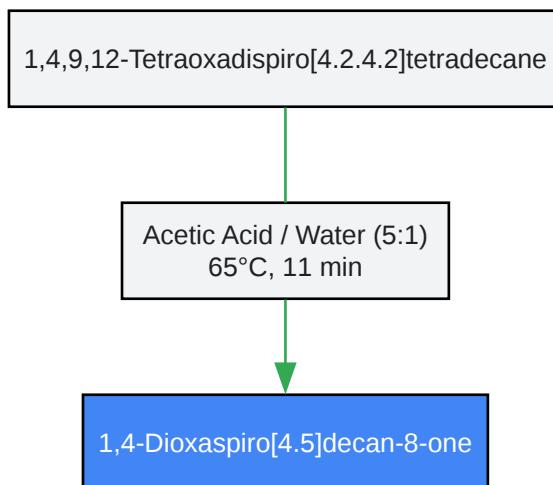
The synthesis of the **1,4-Dioxaspiro[4.5]decane** core is a straightforward acid-catalyzed ketolization. More complex derivatives are built upon this fundamental structure.

General Synthesis of 1,4-Dioxaspiro[4.5]decane

The formation of **1,4-Dioxaspiro[4.5]decane** is achieved through the acid-catalyzed reaction of cyclohexanone with ethylene glycol. This reaction is an equilibrium process, and often, water is removed to drive the reaction to completion.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed synthesis of **1,4-Dioxaspiro[4.5]decane**.


Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A common method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[4]

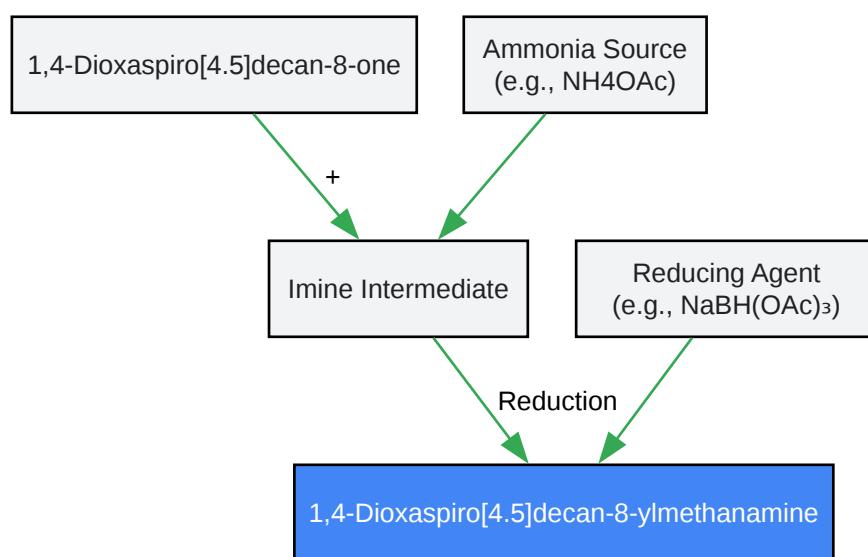
Experimental Protocol:

- Prepare a 5:1 (v/v) mixture of acetic acid and water.[12]
- Dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in the acetic acid/water mixture to a concentration of 0.5 g/mL.[12]
- Heat the reaction mixture to 65°C and maintain this temperature for approximately 11 minutes.[12]
- Monitor the reaction's progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12]
- Upon completion, cool the reaction mixture.[12]

- Isolate the product, 1,4-Dioxaspiro[4.5]decan-8-one, using standard workup and purification techniques.[12] Under these optimized conditions, yields can reach up to 80%. [4]

[Click to download full resolution via product page](#)

Caption: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.


Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

This primary amine is a valuable building block in medicinal chemistry and is typically synthesized from 1,4-Dioxaspiro[4.5]decan-8-one via reductive amination.[13][14]

Experimental Protocol: Reductive Amination

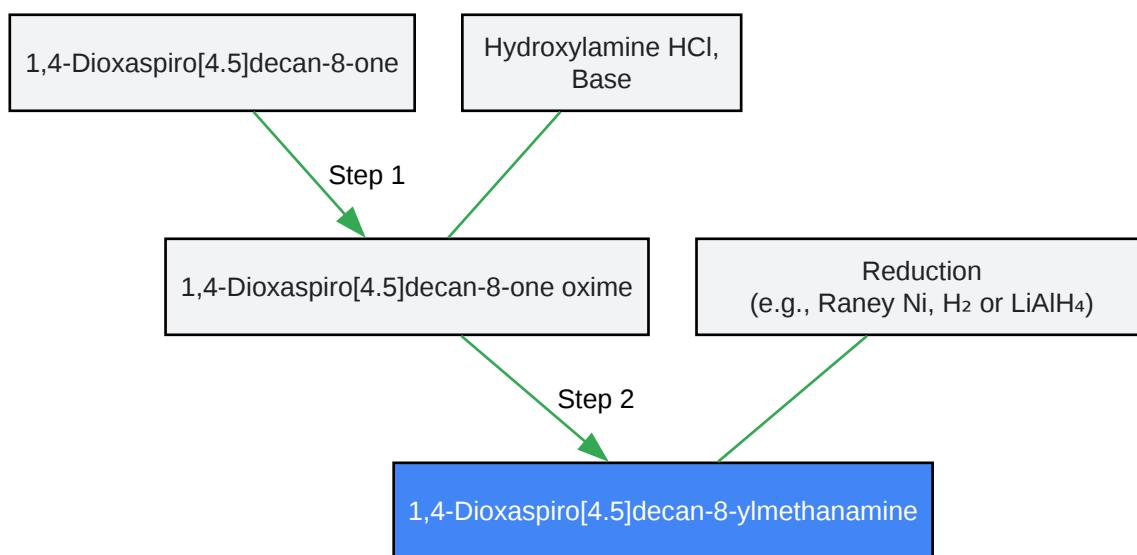
- Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in an anhydrous solvent like methanol or dichloromethane.[13]
- Add an ammonia source, such as a 5-10 fold excess of ammonium acetate.[13]
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[13]
- Cool the reaction mixture to 0°C in an ice bath.[13]
- Slowly add a reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 equivalents) or sodium cyanoborohydride (1.5-2.0 equivalents), in portions.[13]

- Adjust the pH to 6-7 with glacial acetic acid and continue stirring at room temperature for 12-24 hours.[12]
- Monitor the reaction by TLC or LC-MS.[12]
- Quench the reaction by the slow addition of water.[12]
- Work up the reaction by basifying the aqueous residue and extracting the product with an organic solvent.[12]
- Purify the crude product by column chromatography if necessary.[12]

[Click to download full resolution via product page](#)

Caption: Reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Alternative Synthesis via Oxime Intermediate


An alternative two-step process involves the conversion of the ketone to its oxime, followed by reduction.[13]

Experimental Protocol: Oxime Formation and Reduction

- Oxime Formation: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like

sodium acetate (1.1-1.5 equivalents). Heat the mixture to reflux for 1-4 hours and monitor by TLC.[13]

- Oxime Reduction: The crude oxime can be reduced using various methods. For example, dissolve the oxime in methanol and add Raney nickel (approx. 10% by weight). Pressurize the vessel with hydrogen gas (50 psi) and stir for 12-18 hours.[15] Alternatively, a more potent reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous solvent like THF can be used.[13]
- After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the crude product, which can then be purified.[15]

[Click to download full resolution via product page](#)

Caption: Alternative synthesis via oxime reduction.

Applications in Research and Development

The **1,4-dioxaspiro[4.5]decan** scaffold is of significant interest to drug development professionals. Its rigid, three-dimensional structure provides a unique framework for creating novel therapeutic agents.[15] Derivatives have been investigated as potent and selective 5-HT1A receptor agonists.[15] Furthermore, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a key intermediate in the synthesis of brain-penetrating cathepsin S inhibitors, indicating its potential

in developing treatments for neurological disorders.[12] The spirocyclic system is also found in ligands developed for the $\sigma 1$ receptor, which are potent tumor imaging agents.[16]

Conclusion

1,4-Dioxaspiro[4.5]decane, born from the fundamental principles of carbonyl protection chemistry, has evolved into a versatile scaffold in modern organic synthesis. Its derivatives, particularly the readily accessible 1,4-Dioxaspiro[4.5]decan-8-one, serve as critical building blocks for a wide array of complex molecules, including promising pharmaceutical candidates. The detailed protocols and physicochemical data provided in this guide offer a solid foundation for researchers and scientists working with this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. Propose a mechanism for the acid-catalyzed reaction of cyclohexan... | Study Prep in Pearson+ [pearson.com]
- 3. 1,4-Dioxaspiro[4.5]decan-8-one CAS 4746-97-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 6. CAS 177-10-6 | 1,4-dioxaspiro[4.5]decane - Synblock [synblock.com]
- 7. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 8. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 11. 1,4-Dioxaspiro[4.5]decan-8-one, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b092805#discovery-and-history-of-1,4-dioxaspiro[4.5]decane)
- 13. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b092805#discovery-and-history-of-1,4-dioxaspiro[4.5]decane)
- 14. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b092805#discovery-and-history-of-1,4-dioxaspiro[4.5]decane)
- 15. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/b092805#discovery-and-history-of-1,4-dioxaspiro[4.5]decane)
- 16. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ_1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [discovery and history of 1,4-Dioxaspiro[4.5]decane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092805#discovery-and-history-of-1-4-dioxaspiro-4-5-decane\]](https://www.benchchem.com/product/b092805#discovery-and-history-of-1-4-dioxaspiro-4-5-decane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com